molecular formula C16H15NO4 B11047759 4H-Pyran-4-one, 3-acetyl-2-[(4-acetylphenyl)amino]-6-methyl-

4H-Pyran-4-one, 3-acetyl-2-[(4-acetylphenyl)amino]-6-methyl-

Cat. No.: B11047759
M. Wt: 285.29 g/mol
InChI Key: WERLYNWJYRQTNK-UHFFFAOYSA-N
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Description

3-Acetyl-2-(4-acetylanilino)-6-methyl-4H-pyran-4-one is an organic compound that belongs to the class of pyranones This compound is characterized by the presence of an acetyl group, an anilino group, and a methyl group attached to a pyranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-2-(4-acetylanilino)-6-methyl-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylaniline with a suitable pyranone precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-acetyl-2-(4-acetylanilino)-6-methyl-4H-pyran-4-one may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalytic systems and automated reaction monitoring can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2-(4-acetylanilino)-6-methyl-4H-pyran-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The acetyl and anilino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like halides, amines, or alcohols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-Acetyl-2-(4-acetylanilino)-6-methyl-4H-pyran-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials, dyes, or catalysts.

Mechanism of Action

The mechanism of action of 3-acetyl-2-(4-acetylanilino)-6-methyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Acetyl-2-(4-methylanilino)-6-methyl-4H-pyran-4-one
  • 3-Acetyl-2-(4-chloroanilino)-6-methyl-4H-pyran-4-one
  • 3-Acetyl-2-(4-nitroanilino)-6-methyl-4H-pyran-4-one

Uniqueness

3-Acetyl-2-(4-acetylanilino)-6-methyl-4H-pyran-4-one is unique due to the presence of both acetyl and anilino groups, which confer distinct chemical and biological properties. Its specific substitution pattern on the pyranone ring also differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

3-acetyl-2-(4-acetylanilino)-6-methylpyran-4-one

InChI

InChI=1S/C16H15NO4/c1-9-8-14(20)15(11(3)19)16(21-9)17-13-6-4-12(5-7-13)10(2)18/h4-8,17H,1-3H3

InChI Key

WERLYNWJYRQTNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(O1)NC2=CC=C(C=C2)C(=O)C)C(=O)C

Origin of Product

United States

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